molecular formula C18H18N2O3 B2965753 3-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941888-97-7

3-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2965753
M. Wt: 310.353
InChI Key: ZYCHBJLXFWVBKG-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzene ring linked to a pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The molecule also contains methoxy groups and an amide group .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in particular is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring linked to a benzene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C20H22N2O5 and its molecular weight is 370.40 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available literature.

Scientific Research Applications

Enantioselective Synthesis and Pharmaceutical Applications

Research has focused on the enantioselective synthesis of compounds related to 3-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, demonstrating their potential in creating pharmacologically active molecules. For instance, the synthesis of piperidine and pyrrolidine derivatives highlights their applications in neuroleptic activities, with some compounds showing promise as potent drugs for psychosis treatment due to their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Molecular Structural Analysis and Antioxidant Activity

Another area of research involves the structural analysis and evaluation of antioxidant properties of similar compounds. A study on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used X-ray diffraction and DFT calculations to analyze the molecule's structure, demonstrating its antioxidant capacity through DPPH free radical scavenging tests (Demir et al., 2015).

Corrosion Inhibition Studies

Research also extends to the application of benzamide derivatives in corrosion inhibition. A study demonstrated that derivatives such as N-(4-methoxyphenyl)benzamide exhibit significant inhibition efficiency against acidic corrosion of mild steel, with experimental and computational studies confirming their effectiveness and suggesting mechanisms of action (Mishra et al., 2018).

Synthesis for Radiopharmaceutical Applications

In radiopharmaceutical sciences, the synthesis of compounds like (S)-BZM and its derivatives for the preparation of radiolabeled compounds such as (S)-123I-IBZM showcases the potential of these molecules in medical imaging, specifically in positron emission tomography (PET) studies for brain imaging (Bobeldijk et al., 1990).

Advanced Materials Research

Finally, the synthesis and properties of hyperbranched aromatic polyamides from related monomers demonstrate the utility of these compounds in the development of new materials. Such polymers, derived from similar synthetic routes, have been studied for their solubility, molecular weight, and potential applications in various industrial sectors (Yang et al., 1999).

properties

IUPAC Name

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-5-2-4-13(12-16)18(22)19-14-7-9-15(10-8-14)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCHBJLXFWVBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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